Geminal Dimethyl Substitution Lowers Boiling Point and Vapor Pressure Relative to Aromatic Nitroalkenes
2-Methyl-1-nitroprop-1-ene (C4 aliphatic) exhibits a substantially lower boiling point and higher vapor pressure compared to the widely used aromatic analog β-nitrostyrene (C8 aromatic). This difference is critical for applications involving distillation or vapor-phase handling. The target compound has a boiling point of 145.6 °C at 760 mmHg [1] and a vapor pressure of 6.1 mmHg at 25 °C . In contrast, β-nitrostyrene (CAS 102-96-5) has a significantly higher boiling point of 263.0 °C at 760 mmHg and a vapor pressure of 0.0 mmHg at 25 °C .
| Evidence Dimension | Volatility (Boiling Point and Vapor Pressure) |
|---|---|
| Target Compound Data | Boiling Point: 145.6 °C at 760 mmHg; Vapor Pressure: 6.1 mmHg at 25 °C |
| Comparator Or Baseline | β-Nitrostyrene (CAS 102-96-5): Boiling Point: 263.0 °C at 760 mmHg; Vapor Pressure: 0.0 mmHg at 25 °C |
| Quantified Difference | Δ Boiling Point ≈ -117 °C; Δ Vapor Pressure ≈ +6.1 mmHg (absolute) |
| Conditions | Predicted physicochemical properties from validated computational models (ChemSpider/ACD/Labs Percepta). |
Why This Matters
For synthetic procedures requiring solvent removal via rotary evaporation or distillation, the significantly higher volatility of 2-methyl-1-nitroprop-1-ene simplifies purification and reduces energy consumption, a key procurement differentiator for process chemists.
- [1] ChemSrc. 2-Methyl-1-nitroprop-1-ene. https://m.chemsrc.com/en/cas/1606-30-0_1356738.html (accessed 2025). View Source
